

An In-depth Technical Guide to USP15: Substrates, Interacting Proteins, and Signaling Pathways

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Peptidase 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a crucial role in a multitude of cellular processes by removing ubiquitin from target proteins, thereby regulating their stability, activity, and localization.[1][2] As a member of the largest family of DUBs, the ubiquitin-specific proteases, USP15 is involved in diverse signaling pathways, including those critical for cancer progression, immune response, and neurodegenerative diseases.[1][2][3] Its complex and often contradictory roles in different cellular contexts make it an intriguing subject of study and a potential therapeutic target.[1][2] This guide provides a comprehensive overview of the known substrates and interacting partners of USP15, details the experimental methodologies used to identify them, and visualizes its involvement in key signaling pathways.

Quantitative Data Summary: USP15 Substrates and Interacting Proteins

The identification of USP15 substrates and interacting proteins is critical to understanding its cellular functions. The following tables summarize the key molecules known to associate with USP15.

Table 1: Validated Substrates of USP15



Substrate	Cellular Process/Pathway	Consequence of Deubiquitination	Reference(s)
TGF-β Receptor I (TβRI/ALK5)	TGF-β Signaling	Stabilization, enhanced signaling	[3][4]
BMP Receptor I (ALK3)	BMP Signaling	Stabilization, enhanced signaling	[3]
R-SMADs (SMAD1, SMAD2, SMAD3)	TGF-β/BMP Signaling	Stabilization and activation	[3][4]
MDM2	p53 Signaling	Stabilization, leading to p53 degradation	[2][3]
p53	p53 Signaling	Stabilization (context- dependent)	[2][3]
Keap1	Nrf2-Keap1 Pathway	Stabilization, leading to Nrf2 degradation	[3][5]
ΙκΒα	NF-ĸB Signaling	Stabilization, inhibition of NF-кВ pathway	[2][6]
TAB2/3	NF-κB Signaling	Stabilization, activation of NF-κB pathway	[2][3]
BARD1	DNA Damage Repair (HR)	Facilitates interaction with HP1y	[7]
PRP31	RNA Splicing	Regulation of spliceosome dynamics	[8][9]
HPV16 E6 Oncoprotein	Viral Oncology	Stabilization	[3][6]
FKBP5	Apoptosis	Stabilization, promotion of apoptosis	[2]
TET2	Immune Response	Inhibition of activity	[2]



IRS2	IGF-1 Signaling	Regulation of signaling	[2]
HBx Protein	Viral Oncology	Stabilization	[2]
Mitochondrial Proteins	Mitophagy	Antagonizes Parkin- mediated ubiquitination	[10][11]

Table 2: USP15 Interacting Proteins

Interacting Protein	Function/Complex	Method of Identification	Reference(s)
COP9 Signalosome (CSN)	Cullin-RING Ligase Regulation	Mass Spectrometry, Co-IP	[3][4][6]
SMURF2	E3 Ubiquitin Ligase	Co-IP	[3]
USP4	Deubiquitinating Enzyme	Co-IP	[3][8]
SART3	Splicing Factor/Targeting Factor	Co-IP	[3][8]
PRP19 Complex	E3 Ubiquitin Ligase (for PRP31)	Functional Assay	[8][9]
PRP8	Spliceosome Component	Functional Assay	[9]
HP1y	Chromatin Protein	Co-IP	[7]
Parkin	E3 Ubiquitin Ligase	Functional Assay	[3][10]

Experimental Protocols

The identification and validation of USP15 substrates and interactors rely on a combination of biochemical, genetic, and biophysical methods.[12] Below are detailed methodologies for key



experiments.

Co-IP is a gold-standard technique to identify and confirm protein-protein interactions in vivo. [13]

• Principle: An antibody targeting a known protein (the "bait") is used to pull down this protein from a cell lysate. Proteins that interact with the bait protein are also pulled down and can be identified by Western blotting.

· Protocol:

- Cell Lysis: Culture and harvest cells expressing the bait and potential prey proteins. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
- Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.
- Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-USP15)
 to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (the "prey").

This assay directly assesses the ability of a DUB to remove ubiquitin chains from a specific substrate.

Foundational & Exploratory





 Principle: A ubiquitinated substrate is incubated with a purified DUB enzyme. The change in the substrate's ubiquitination status is then analyzed, typically by Western blotting.

Protocol:

- Substrate Preparation: Prepare the ubiquitinated substrate. This can be achieved through an in vitro ubiquitination reaction using purified E1, E2, E3 ligases, ubiquitin, and the substrate protein, or by immunoprecipitating the ubiquitinated substrate from cell lysates.
- DUB Enzyme Preparation: Purify recombinant USP15 (both wild-type and a catalytically inactive mutant, e.g., C269A, as a negative control) from an expression system like E. coli.
 [7]
- Deubiquitination Reaction: Incubate the ubiquitinated substrate with purified USP15 in a
 DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT) at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).
- Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
- Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein. A successful deubiquitination will show a decrease in high-molecular-weight ubiquitinated species and an increase in the unmodified substrate band.

TAP-MS is a high-throughput method used to identify protein interaction networks.[13][14]

Principle: A protein of interest is expressed as a fusion protein with a tandem affinity
purification (TAP) tag. The protein and its binding partners are isolated from a cell lysate
through two successive affinity purification steps, which minimizes the isolation of nonspecific binders. The final purified protein complexes are then identified by mass
spectrometry.

Protocol:

 Vector Construction and Expression: Clone the cDNA of the protein of interest (e.g., USP15) into a vector containing a TAP tag (e.g., Protein A - TEV cleavage site -



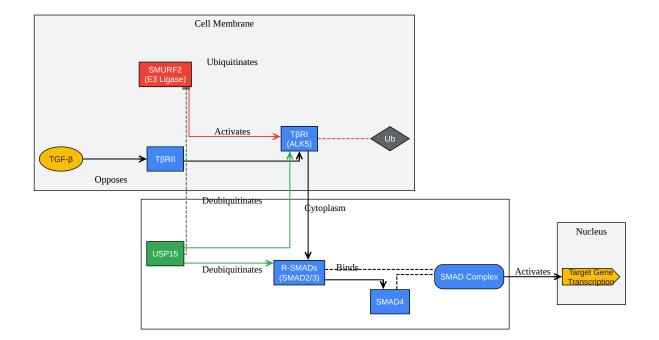
Calmodulin Binding Peptide). Express this construct in a suitable host system (e.g., yeast or mammalian cells).

- First Affinity Purification: Lyse the cells and incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag. Wash the beads extensively.
- Elution: Cleave the bound complexes from the IgG beads by incubation with Tobacco Etch Virus (TEV) protease.
- Second Affinity Purification: Incubate the TEV eluate with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide portion of the tag will bind to the beads.
- Final Elution: After further washing, elute the purified protein complexes by adding a calcium-chelating agent like EGTA.
- Mass Spectrometry Analysis: Separate the proteins in the final eluate by 1D SDS-PAGE.
 Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins represent the interactome of the original bait protein.

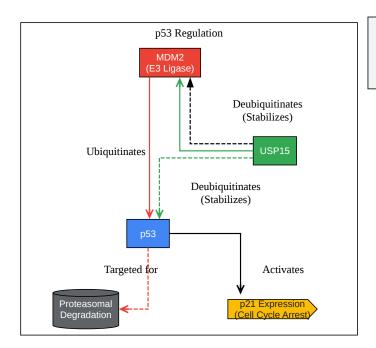
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the complex roles of USP15.





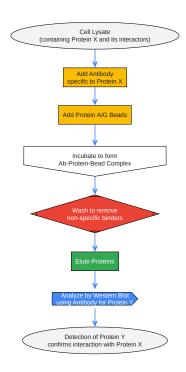




Context-Dependent

USP15 can also directly deubiquitinate and stabilize p53 in some contexts.





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